2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde

Lipophilicity Membrane permeability Drug-likeness

This compound uniquely integrates three critical pharmacophoric elements— a 4-fluorophenoxy ether (XLogP3=4, HBA=4), an 8-methyl group linked to antibacterial potentiation against P. aeruginosa, and a reactive 3-carbaldehyde handle—within a single quinoline scaffold. Unlike the 2-chloro analog (XLogP3=3, HBA=2), it offers enhanced passive membrane flux and additional polar anchoring contacts without introducing H-bond donors. Ideal for expanding antibacterial SAR, synthesizing BSA-binding fluorescent chalcones, and designing c-Met kinase inhibitor fragments with tailored selectivity. Procure now to drive rational lead optimization.

Molecular Formula C17H12FNO2
Molecular Weight 281.286
CAS No. 1090952-67-2
Cat. No. B2586374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde
CAS1090952-67-2
Molecular FormulaC17H12FNO2
Molecular Weight281.286
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C=O
InChIInChI=1S/C17H12FNO2/c1-11-3-2-4-12-9-13(10-20)17(19-16(11)12)21-15-7-5-14(18)6-8-15/h2-10H,1H3
InChIKeyUDHUSTMTQWRCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde (CAS 1090952-67-2): Structural Identity, Physicochemical Baseline, and Comparator Context for Scientific Procurement


2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde (CAS 1090952-67-2, molecular formula C₁₇H₁₂FNO₂, MW 281.28 g/mol) is a fluorinated quinoline-3-carbaldehyde derivative bearing a 4-fluorophenoxy substituent at position 2 and a methyl group at position 8 of the quinoline ring [1]. The compound features a reactive aldehyde handle at position 3, positioning it as a versatile synthetic intermediate for condensation, cycloaddition, and nucleophilic addition reactions. No directly published biological activity data exist for this specific compound in the peer-reviewed literature; its differentiation must therefore be evaluated through computed physicochemical properties relative to its two closest structural analogs: 2-chloro-8-methylquinoline-3-carbaldehyde (CAS 73568-26-0, MW 205.64 g/mol), which replaces the 4-fluorophenoxy group with a chlorine atom [2], and 2-(4-fluorophenoxy)quinoline-3-carbaldehyde (MW 267.25 g/mol), which lacks the 8-methyl substituent . The compound is commercially available from Enamine (catalog EN300-26584301, ≥95% purity) as a research-grade building block [3].

Why 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde Cannot Be Replaced by Its Closest In-Class Analogs for Structure-Activity Relationship (SAR) and Synthetic Campaigns


The target compound uniquely combines three pharmacophoric features—a 4-fluorophenoxy ether at position 2, an 8-methyl group, and a reactive 3-carbaldehyde—within a single quinoline scaffold. Neither of the two closest commercially available analogs captures this full substitution pattern. Replacement with 2-chloro-8-methylquinoline-3-carbaldehyde eliminates the 4-fluorophenoxy group, resulting in a shift of XLogP3 from 4 to 3 (a ~1-log reduction in lipophilicity) [1] and a drop in the hydrogen bond acceptor count from 4 to 2 [2], fundamentally altering membrane permeability potential and target engagement capacity. Conversely, substitution with 2-(4-fluorophenoxy)quinoline-3-carbaldehyde removes the 8-methyl group, which is associated with antibacterial potentiation in the published quinoline-3-carbaldehyde series—where 8-methyl-bearing derivatives (e.g., compound 15) showed inhibition zones of 10.00 ± 0.44 mm against Pseudomonas aeruginosa compared with ciprofloxacin at 8.33 ± 0.44 mm at equivalent concentration (500 μg/mL) [3]. Furthermore, the 4-fluorophenoxy group is linked to protein binding functionality: chalcone derivatives synthesized from 2-(4-fluorophenoxy)quinoline-3-carbaldehyde precursors exhibit BSA binding with an experimental Gibbs free energy of −27.82 kJ mol⁻¹ [4]. Using an analog lacking either substitution therefore forfeits either lipophilicity-driven pharmacokinetic modulation or biological activity potential demonstrated in the respective analog series.

Quantitative Differentiation Evidence for 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde Versus Closest Analogs


XLogP3 Lipophilicity Advantage: 1-Log Unit Higher Than the 2-Chloro-8-methyl Analog

The target compound exhibits a computed XLogP3 of 4, exactly 1 log unit higher than 2-chloro-8-methylquinoline-3-carbaldehyde (XLogP3 = 3) [1][2]. This difference translates to an approximately 10-fold increase in the n-octanol/water partition coefficient, predictive of enhanced passive membrane permeability and potentially altered tissue distribution profiles. The increased lipophilicity arises directly from the replacement of the chlorine atom with the bulkier, more hydrophobic 4-fluorophenoxy substituent.

Lipophilicity Membrane permeability Drug-likeness ADME prediction

Doubled Hydrogen Bond Acceptor Capacity Relative to the 2-Chloro-8-methyl Analog

The target compound possesses 4 hydrogen bond acceptor (HBA) sites (the quinoline nitrogen, the aldehyde oxygen, and the two oxygen atoms of the 4-fluorophenoxy ether linkage) versus only 2 HBA sites for 2-chloro-8-methylquinoline-3-carbaldehyde [1][2]. The 4-fluorophenoxy group contributes two additional ether-type oxygen atoms that can participate in intermolecular hydrogen bonding with biological targets (e.g., kinase hinge regions, protein backbone amides) or solvent molecules, potentially enhancing both target affinity and aqueous solubility at physiological pH.

Hydrogen bonding Target engagement Solubility Molecular recognition

Increased Topological Polar Surface Area (TPSA) Versus the 2-Chloro-8-methyl Analog: Implications for Oral Bioavailability Prediction

The target compound has a computed topological polar surface area (TPSA) of 39.2 Ų, which is 9.2 Ų higher than the 30 Ų recorded for 2-chloro-8-methylquinoline-3-carbaldehyde [1][2]. Both values remain well below the Veber threshold of 140 Ų for predicted oral bioavailability, indicating that the increase, while substantial, does not compromise drug-likeness. The higher TPSA, combined with the unchanged hydrogen bond donor count (HBD = 0), suggests a favorable balance between polarity-driven solubility and passive permeability—a profile that may be advantageous for compounds requiring both intestinal absorption and target engagement.

Polar surface area Oral bioavailability Veber rules Drug-likeness

8-Methyl Group-Associated Antibacterial Potentiation: Class-Level Evidence from 2-Chloro-8-methylquinoline-3-carbaldehyde Derivatives

In a direct comparative study by Zeleke et al. (2020), derivatives synthesized from 2-chloro-8-methylquinoline-3-carbaldehyde demonstrated antibacterial activity against clinically relevant Gram-negative strains. Compound 15 (8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde) produced a mean inhibition zone of 10.00 ± 0.44 mm against Pseudomonas aeruginosa ATCC 27853 at 500 μg/mL, surpassing ciprofloxacin (8.33 ± 0.44 mm) at the same concentration [1]. Compound 8 (2-chloroquinoline-3-carboxylic acid, derived from the 8-methyl-bearing precursor) achieved 11.33 ± 1.11 mm against Escherichia coli ATCC 25922 at 500 μg/mL [1]. Molecular docking of the 8-methyl series against E. coli DNA gyrase (PDB 6F86) yielded binding energies ranging from −6.0 to −7.33 kcal/mol, with compound 11 achieving the most favorable −7.33 kcal/mol [1]. These data establish that the 8-methyl substitution on the quinoline-3-carbaldehyde scaffold is associated with quantifiable antibacterial activity, a feature absent from the non-methylated 2-(4-fluorophenoxy)quinoline-3-carbaldehyde series. The target compound incorporates this methyl group and may serve as a precursor for analogous antibacterial SAR exploration.

Antibacterial activity Pseudomonas aeruginosa DNA gyrase inhibition Gram-negative bacteria

4-Fluorophenoxy Group-Enabled Fluorescent Probe Development and BSA Protein Binding: Class-Level Evidence from Closely Related Precursors

Murugesan et al. (2023) demonstrated that 2-(4-fluorophenoxy)quinoline-3-carbaldehyde derivatives (3a, 3b)—structurally identical to the target compound except for the absence of the 8-methyl group—undergo Claisen–Schmidt condensation with substituted acetophenones to yield fluorescent oxo-fluoro quinoline (E)-chalcone derivatives (5a–x) [1]. The hit chalcone 5t exhibited hydrogen bond interactions with bovine serum albumin (BSA) at arginine residues Arg-194, Arg-198, and Arg-217, with bond lengths of 2.1, 2.2, and 2.2 Å respectively. The calculated Gibbs free energy of binding was −5.84 kJ mol⁻¹, while the experimentally determined value from emission spectroscopy was −27.82 kJ mol⁻¹, indicating substantially stronger binding than predicted [1]. This establishes the 4-fluorophenoxy quinoline-3-carbaldehyde scaffold as a valid entry point for fluorescent molecular probe development. The target compound, bearing both this fluorophenoxy group and the 8-methyl substituent, may enable the synthesis of chalcones with modulated fluorescence properties due to the electron-donating effect of the methyl group on the quinoline chromophore.

Fluorescent chalcones BSA protein binding Claisen-Schmidt condensation Bioimaging probes

Enhanced Conformational Flexibility: Three Rotatable Bonds Versus One in the 2-Chloro-8-methyl Analog

The target compound possesses 3 rotatable bonds (the C–O–C ether linkage connecting the 4-fluorophenoxy ring to the quinoline core, and the two bonds within the fluorophenoxy substituent), compared with only 1 rotatable bond in 2-chloro-8-methylquinoline-3-carbaldehyde (the formyl C–C bond) [1][2]. The additional conformational degrees of freedom allow the 4-fluorophenoxy ring to sample multiple orientations relative to the quinoline plane, which may enable induced-fit binding to protein pockets that are sterically inaccessible to the rigid 2-chloro analog. The hydrogen bond donor count for both compounds is zero, meaning the increased flexibility does not introduce additional metabolic liabilities associated with H-bond donors.

Conformational flexibility Ligand preorganization Entropy penalty Molecular docking

Procurement-Relevant Application Scenarios for 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde Based on Quantitative Differentiation Evidence


Antibacterial Lead Optimization Requiring the 8-Methyl Substituent with Enhanced Lipophilicity

Research teams building on the antibacterial SAR established by Zeleke et al. (2020) for 2-chloro-8-methylquinoline-3-carbaldehyde derivatives should procure the target compound when the goal is to systematically evaluate whether replacing the chlorine atom with a 4-fluorophenoxy group—yielding XLogP3 = 4 vs. 3 and HBA = 4 vs. 2—improves Gram-negative antibacterial potency while retaining the 8-methyl-associated activity against Pseudomonas aeruginosa and Escherichia coli [1]. The target compound's aldehyde group permits the same condensation and nucleophilic substitution chemistries reported for the 2-chloro analog, enabling direct comparative SAR expansion.

Fluorescent Molecular Probe Development with Chromophore Tuning via the 8-Methyl Electron-Donating Group

Building on the Murugesan et al. (2023) demonstration that 2-(4-fluorophenoxy)quinoline-3-carbaldehyde precursors yield fluorescent (E)-chalcones with strong BSA protein binding (experimental ΔG = −27.82 kJ mol⁻¹) [1], researchers should procure the target compound to synthesize chalcone derivatives where the 8-methyl group acts as an electron-donating substituent on the quinoline ring. This may bathochromically shift the fluorescence emission wavelength relative to the non-methylated series, enabling the development of BSA-binding fluorescent probes with tailored spectral properties for bioimaging applications.

Kinase Inhibitor Fragment Library Expansion Leveraging Dual Pharmacophoric Features

The target compound's combination of 4 HBA sites (including two ether oxygens capable of hinge-region hydrogen bonding), XLogP3 = 4, and TPSA = 39.2 Ų within the Veber-compliant range [1] positions it as a privileged fragment for kinase inhibitor library design. The 4-fluorophenoxy group is a recognized pharmacophore in c-Met kinase inhibitor scaffolds, as evidenced by 4-(2-fluorophenoxy)quinoline derivatives evaluated against c-Met and cancer cell lines [2]. Procurement of the target compound enables access to a fragment that combines this validated kinase-binding motif with the 8-methyl group, which may confer subtype selectivity through steric interactions in the ATP-binding pocket.

Physicochemical Property-Driven Lead Optimization Where the 2-Chloro Analog Falls Short in Lipophilicity and Polar Interactions

Medicinal chemistry teams encountering inadequate cellular permeability or insufficient target engagement with 2-chloro-8-methylquinoline-3-carbaldehyde-derived leads (XLogP3 = 3, HBA = 2, TPSA = 30 Ų, 1 rotatable bond) [1] should procure the target compound as a direct replacement. The quantified improvements—ΔXLogP3 = +1, ΔHBA = +2, ΔTPSA = +9.2 Ų, and ΔRotatable bonds = +2—provide a rational basis for expecting enhanced passive membrane flux and additional polar anchoring contacts, without introducing hydrogen bond donors that might compromise oral bioavailability.

Quote Request

Request a Quote for 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.